3-Bromo-5-chloro-2-(chloromethyl)thiophene 3-Bromo-5-chloro-2-(chloromethyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113421
InChI: InChI=1S/C5H3BrCl2S/c6-3-1-5(8)9-4(3)2-7/h1H,2H2
SMILES:
Molecular Formula: C5H3BrCl2S
Molecular Weight: 245.95 g/mol

3-Bromo-5-chloro-2-(chloromethyl)thiophene

CAS No.:

Cat. No.: VC18113421

Molecular Formula: C5H3BrCl2S

Molecular Weight: 245.95 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-chloro-2-(chloromethyl)thiophene -

Specification

Molecular Formula C5H3BrCl2S
Molecular Weight 245.95 g/mol
IUPAC Name 3-bromo-5-chloro-2-(chloromethyl)thiophene
Standard InChI InChI=1S/C5H3BrCl2S/c6-3-1-5(8)9-4(3)2-7/h1H,2H2
Standard InChI Key HPMWNNPINKUJNX-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1Br)CCl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₅H₃BrCl₂S, with a systematic IUPAC name of 3-bromo-5-chloro-2-(chloromethyl)thiophene . Its structure features a thiophene ring substituted at positions 2, 3, and 5 with chloromethyl, bromine, and chlorine groups, respectively. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity and electronic properties.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number2639455-44-8
Molecular FormulaC₅H₃BrCl₂S
SMILESC1=C(SC(=C1Br)CCl)Cl
InChIKeyHPMWNNPINKUJNX-UHFFFAOYSA-N
Molecular Weight245.95 g/mol

Spectroscopic and Computational Data

The compound’s monoisotopic mass is 243.85159 Da, and its exact mass matches this value . Computational analyses predict a rotatable bond count of 1 (associated with the chloromethyl group) and a topological polar surface area of 28.2 Ų, indicating moderate polarity . The XLogP3 value of 3.7 suggests significant lipophilicity, which influences its solubility and permeability in biological systems .

Synthesis and Industrial Production

StepReagent/ConditionsTarget Position
1Chloromethyl chloride, AlCl₃, 0–5°C2
2NBS, benzoyl peroxide, CCl₄, 80°C3
3SO₂Cl₂, FeCl₃, 25°C5

Industrial-Scale Considerations

Large-scale production likely employs continuous flow reactors to enhance yield and purity. Automated systems would optimize halogenation sequences while minimizing byproducts like dihalogenated species .

Physicochemical Properties

Thermal and Solubility Profiles

Although experimental melting/boiling points are unavailable, the compound’s molecular weight (245.95 g/mol) and lipophilicity (XLogP3 = 3.7) suggest limited water solubility. It is likely soluble in organic solvents such as dichloromethane or tetrahydrofuran .

Table 3: Computed Physical Properties

PropertyValueSource
XLogP33.7
Hydrogen Bond Acceptors1
Rotatable Bonds1
Topological Polar Surface Area28.2 Ų

Reactivity and Stability

The bromine and chloromethyl groups render the compound highly reactive. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group (-CH₂Cl) undergoes substitution with amines or thiols.

  • Suzuki-Miyaura Coupling: The bromine atom at position 3 participates in cross-coupling reactions with boronic acids.

  • Oxidation: The thiophene ring can oxidize to form sulfoxides or sulfones under strong oxidizing conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated structure makes it a precursor in synthesizing kinase inhibitors and antiviral agents. For example, bromine serves as a leaving group in palladium-catalyzed couplings to introduce aryl or heteroaryl moieties .

Materials Science

In polymer chemistry, 3-bromo-5-chloro-2-(chloromethyl)thiophene can functionalize conductive polymers, enhancing electronic properties in organic semiconductors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator